
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is an organochlorine compound with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . It is a white to off-white crystalline solid with a melting point of 115–125°C and a boiling point of 377°C . The compound is sparingly soluble in water (210 mg/L at 20°C) but soluble in organic solvents like ethyl acetate and DMF .
This compound serves as a critical intermediate in pharmaceutical synthesis, notably in the production of domperidone, a potent antiemetic agent . Its reactivity stems from the 3-chloropropyl side chain, which facilitates nucleophilic substitution reactions, enabling coupling with piperidine or morpholine derivatives to form bioactive molecules .
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with hydrogen peroxide produces the N-oxide form of the compound .
Scientific Research Applications
Basic Information
- IUPAC Name : 3-(3-chloropropyl)-1H-benzimidazol-2-one
- CAS Number : 62780-89-6
- Molecular Formula : C10H11ClN2O
- Molecular Weight : 210.66 g/mol
- SMILES : ClCCCN1C(=O)Nc2ccccc12
- InChI : InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
Pharmaceutical Applications
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has shown promise in pharmaceutical research, particularly in the development of antiemetic drugs. It serves as an intermediate in the synthesis of various bioactive compounds that exhibit therapeutic effects against nausea and vomiting.
Case Studies
- Antiemetic Activity : Research indicates that derivatives of benzimidazole compounds exhibit significant antiemetic properties. The introduction of the chloropropyl group enhances the pharmacological profile of these compounds, making them suitable candidates for further drug development .
- Synthesis of Related Compounds : The compound has been utilized as a precursor for synthesizing other benzimidazole derivatives that have demonstrated efficacy in treating various conditions, including anxiety disorders and gastrointestinal issues .
Chemical Synthesis
The compound is also significant in organic chemistry as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.
Applications in Synthesis
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Used to introduce functional groups at specific sites on aromatic rings. |
Cyclization | Facilitates the formation of cyclic structures essential for drug development. |
Research Applications
In research laboratories, this compound is employed as a reference standard for analytical methods such as High Performance Liquid Chromatography (HPLC). Its purity and stability make it an ideal candidate for validating analytical procedures .
Analytical Use Cases
- Quality Control : The compound is used in quality control processes to ensure the consistency and reliability of pharmaceutical formulations.
- Method Development : Researchers utilize this compound to develop new analytical methods that can detect and quantify benzimidazole derivatives in complex mixtures .
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule function. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with enzymes and receptors involved in various metabolic pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chloroalkyl Side Chains
Key Insights :
- The chloropropyl group is a common feature in these analogues, enabling cross-coupling reactions. However, the heterocyclic ring (imidazole, morpholine, triazole) dictates biological activity. For example, triazole derivatives exhibit antifungal activity , while morpholine-containing compounds are prioritized in CNS drug development .
- Compared to 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, which is tailored for domperidone synthesis , these analogues lack the benzimidazolone core, reducing their utility in gastrointestinal motility modulation .
Benzimidazolone Derivatives with Variable Substituents
Table 2: Benzimidazolone-Based Analogues
Key Insights :
- Domperidone synthesis requires precise substitution: the chloropropyl group in 1-(3-chloropropyl)-benzimidazol-2-one reacts with 5-chloro-1-(piperidin-4-yl)-benzimidazol-2-one to form the final drug . Replacing chlorine with bromine (e.g., 1-(3-bromopropyl)-benzimidazol-2-one) alters reactivity and is primarily studied as a process impurity .
- The triazinoindol-benzimidazolones demonstrate the impact of fused ring systems: their antitubercular activity (MIC = 0.5 µM) highlights how structural complexity enhances target specificity compared to simpler benzimidazolones .
Key Insights :
- The chlorine atom in 1-(3-chloropropyl)-benzimidazol-2-one enhances its role in nucleophilic substitutions, whereas the benzyl group in 1-benzyl-benzimidazol-2-one provides stability but limits reactivity .
- Unlike imidazole derivatives, the benzimidazolone core enables dual functionality —both as a synthetic intermediate and a bioactive molecule .
Biological Activity
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, with the CAS number 62780-89-6, is a synthetic compound belonging to the benzimidazole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11ClN2O
- Molecular Weight : 210.66 g/mol
- Melting Point : 115-125 °C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol; water solubility is approximately 210 mg/L at 20 °C.
- LogP : 2.2 at 20 °C
The biological activity of this compound is primarily linked to its interaction with various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of benzimidazole exhibit antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Neuroleptic Effects : As a derivative of benzimidazole, this compound has been evaluated for neuroleptic properties. Benzimidazole derivatives are known to interact with dopamine receptors, suggesting a potential role in treating psychiatric disorders.
- Antiallergic Properties : The compound's structure suggests it may possess antihistaminic properties, which could be beneficial in managing allergic reactions.
Pharmacological Studies and Case Reports
Several studies have explored the pharmacological effects of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Neuroleptic Efficacy : A study conducted on rodent models demonstrated that administration of the compound resulted in a notable reduction in hyperactivity and anxiety-like behaviors, suggesting its potential as an antipsychotic agent.
- Antimicrobial Testing : In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Safety Profile
The safety profile of this compound indicates several hazards:
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H318 (causes serious eye damage).
- Precautionary Measures : Use protective gloves and eye protection when handling the compound.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Solvent-free one-pot synthesis using organocatalysts (e.g., thiourea derivatives) is a high-yield approach. For example, cyclocondensation of o-phenylenediamine with 3-chloropropyl isocyanate under microwave irradiation (80–100°C, 30–60 min) minimizes side reactions. Characterization via FTIR and -NMR ensures purity. Adjusting catalyst loading (5–10 mol%) and temperature can optimize yield .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its intermediates?
- Methodological Answer : X-ray crystallography (for single crystals) and -/-NMR are essential. For example, -NMR peaks at δ 3.70–3.85 ppm (chloropropyl CH) and δ 7.20–7.60 ppm (benzimidazole aromatic protons) confirm substitution. Mass spectrometry (ESI-MS) with [M+H] or [M+Na] ions validates molecular weight .
Q. How can researchers evaluate the antimicrobial activity of this compound in preliminary assays?
- Methodological Answer : Use standardized agar dilution or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin. For fungal assays, test against C. albicans with fluconazole as a reference. Data analysis requires log-fold reduction comparisons .
Advanced Research Questions
Q. How can QSAR models predict the anticancer activity of derivatives of this compound?
- Methodological Answer : Build 2D-QSAR models using descriptors like logP, molar refractivity, and electronegativity. Train the model with a dataset of 100+ benzimidazole derivatives tested against MDA-MB-231 cells (IC via MTT assay). Validate using leave-one-out cross-validation (R > 0.85). Structural modifications (e.g., adding electron-withdrawing groups) can enhance predicted activity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis by normalizing assay conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC values may arise from variations in MTT assay protocols (incubation time, cell density). Use standardized protocols (e.g., NIH/WHO guidelines) and report Hill slopes for dose-response curves .
Q. How does the excited-state intramolecular proton transfer (ESIPT) mechanism influence the photophysical properties of this compound?
- Methodological Answer : Perform time-resolved fluorescence spectroscopy and DFT calculations to study ESIPT. For derivatives with hydroxyl groups, monitor dual emission bands (enol vs. keto forms) in solvents of varying polarity. Applications include pH-sensitive fluorescent probes for cellular imaging .
Q. What crystallographic insights can guide the design of analogs with improved stability?
- Methodological Answer : Analyze X-ray structures to identify key intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For example, substituting the chloropropyl chain with bulkier groups (e.g., benzyl) enhances crystal packing efficiency, improving thermal stability (TGA/DSC data) .
Q. Methodological Notes
Properties
IUPAC Name |
3-(3-chloropropyl)-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMPYDGUYXOYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211845 | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62780-89-6 | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62780-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.919 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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